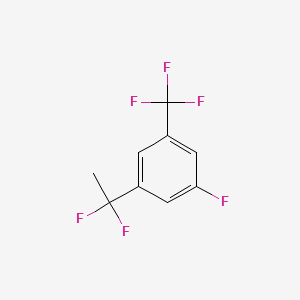

1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene

Descripción

Propiedades

IUPAC Name |

1-(1,1-difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-8(11,12)5-2-6(9(13,14)15)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMLASWVDZHJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401197284 | |

| Record name | 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401197284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-21-2 | |

| Record name | 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401197284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Difluorocarbene Insertion Methods

Difluorocarbene (:CF2) generation and insertion is a powerful approach for introducing difluoromethyl or difluoroethyl groups. Common precursors for difluorocarbene include:

- Sodium bromodifluoroacetate (BrCF2COONa)

- Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert–Prakash reagent)

- Bromodifluoromethyltrimethylsilane (BrCF2SiMe3)

These reagents decompose under catalytic or thermal conditions to generate difluorocarbene, which can then react with aromatic substrates or alkenes to form difluorinated products.

Advantages of BrCF2COONa include stability at room temperature and efficient decomposition at lower temperatures, leading to near quantitative yields in difluorocyclopropanation reactions, which can be adapted for difluoroethylation.

The Ruppert–Prakash reagent (TMSCF3) is notable for its safety, commercial availability, and compatibility with various functional groups. It can be activated by sodium iodide (NaI) to generate difluorocarbene under mild conditions, enabling gem-difluorocyclopropanation and related transformations.

Stepwise Difluoromethylation and Chain Extension

Another approach involves coupling aryl halides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethylated arenes. This method, although more complex, allows for selective late-stage difluoromethylation and can be adapted for difluoroethyl groups by modifying the ester precursors.

Representative Experimental Procedure

A detailed example adapted from known protocols for related compounds involves:

- Cooling a solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in anhydrous ether to -78°C under argon.

- Addition of n-BuLi to form the aryllithium intermediate.

- Reaction with an electrophilic difluoroethylating agent or difluorocarbene precursor.

- Addition of trimethylchlorosilane (TMSCl) to stabilize intermediates.

- Quenching with aqueous acid and extraction.

- Purification by silica gel column chromatography.

This procedure yields the target compound in moderate yields (typically 40-60%), with the reaction conditions optimized to maintain the integrity of the trifluoromethyl and fluoro substituents.

Summary of Key Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aryllithium intermediate + electrophilic difluoroethylation | n-BuLi, TMSCl, difluoroethyl electrophile | -78°C to RT, inert atmosphere | Selective, moderate yields | Requires low temperature, moisture sensitive |

| Difluorocarbene generation from BrCF2COONa | BrCF2COONa, heat, halide catalyst | Mild heating, catalytic halides | High yield, stable reagents | Limited to substrates compatible with carbene |

| Difluorocarbene from Ruppert–Prakash reagent | TMSCF3, NaI initiator | Room temp to mild heating | Safe, commercially available reagent | Requires initiator, flow chemistry setup beneficial |

| Stepwise difluoromethylation via ester intermediates | Aryl iodides, ethyl 2,2-difluoro-2-(trimethylsilyl)acetate | Multi-step, hydrolysis, decarboxylation | Late-stage functionalization | Multi-step, limited to electron-deficient arenes |

Research Findings and Optimization Notes

- Sodium bromodifluoroacetate is preferable over sodium difluoroacetate due to better stability and reaction efficiency.

- Use of flow chemistry enhances control over temperature and pressure, improving yields and safety in difluorocarbene reactions.

- Late-stage difluoromethylation strategies enable functionalization of complex molecules but may require electron-deficient aromatic substrates for successful decarboxylation.

- Purification typically involves silica gel chromatography using hexanes and ethyl acetate gradients to separate fluorinated products from byproducts.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .

Aplicaciones Científicas De Investigación

1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential bioactivity and interactions with biological molecules.

Medicine: Explored for its potential use in drug development due to its stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mecanismo De Acción

The mechanism of action of 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s binding affinity and reactivity. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects .

Comparación Con Compuestos Similares

Key Observations :

- Boiling Point : The target compound’s higher molecular weight and additional fluorine substituents likely elevate its boiling point compared to 1-(1,1-difluoroethyl)-3-(trifluoromethyl)benzene (~145°C → ~160–170°C) .

- Lipophilicity (logP) : The trifluoromethyl and difluoroethyl groups synergistically increase logP (estimated ~4.2), enhancing membrane permeability relative to less fluorinated analogs (e.g., logP 2.8 for 1,3-difluoro-5-CF₃-benzene) .

Research Findings and Industry Relevance

- Patent Trends : Recent patents (e.g., EP 3 785 714 A1) emphasize fluorinated pyrimidines and pyridazines for oncology, underscoring the demand for complex fluorinated aromatics like the target compound .

- Catalogs and Availability : Specialty chemical suppliers (e.g., Otto Chemie, Biopharmacule) list analogs such as 1-bromo-4-(1,1-difluoroethyl)benzene, indicating commercial interest in difluoroethyl-substituted benzenes .

Actividad Biológica

1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated organic compound with the molecular formula C₉H₆F₆ and a CAS number of 1138445-21-2. Its structure includes multiple fluorine substituents, which significantly influence its biological activity and chemical properties. This compound is classified as an irritant and has various applications in pharmaceuticals and agrochemicals due to its unique chemical characteristics.

The biological activity of fluorinated compounds like this compound is largely attributed to the presence of trifluoromethyl groups, which can enhance lipophilicity and metabolic stability. The trifluoromethyl group has been shown to improve the potency of drugs by affecting their interaction with biological targets, such as enzymes and receptors. For instance, studies have indicated that the inclusion of trifluoromethyl groups can increase the inhibitory potency against specific enzymes involved in neurotransmitter uptake .

Pharmacological Effects

Research has demonstrated that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological effects. For example, in a study examining FDA-approved drugs containing trifluoromethyl groups, it was found that these compounds frequently displayed increased efficacy against various biological targets compared to their non-fluorinated counterparts .

Toxicological Profile

The toxicological profile of this compound indicates that it can act as an irritant upon exposure. The compound's safety data sheets highlight its potential hazards, including skin and eye irritation . Therefore, handling this compound requires appropriate safety measures to mitigate exposure risks.

Antiparasitic Activity

A significant area of research has focused on the antiparasitic activity of fluorinated compounds. In one study, derivatives similar to this compound were evaluated for their efficacy against malaria parasites. The results indicated that modifications in the fluorination pattern could lead to varying degrees of activity against Plasmodium falciparum, suggesting that the trifluoromethyl group plays a crucial role in enhancing biological activity .

Enzyme Inhibition Studies

Another study explored the impact of fluorinated compounds on enzyme inhibition. It was found that compounds with trifluoromethyl substitutions exhibited improved binding affinity to target enzymes compared to their non-fluorinated analogs. This enhancement was attributed to stronger interactions facilitated by the electron-withdrawing nature of the trifluoromethyl group, which can stabilize enzyme-substrate complexes .

Table 1: Biological Activity Data of Fluorinated Compounds

| Compound Name | CAS Number | EC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|---|

| This compound | 1138445-21-2 | 0.010 | PfATP4 | |

| Trifluoromethyl Analog A | XXXXXX | 0.038 | Malaria Parasite | |

| Trifluoromethyl Analog B | XXXXXX | 0.177 | Malaria Parasite |

Table 2: Toxicological Data

Q & A

Q. What are the common synthetic routes for preparing 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene?

- Methodological Answer : A key intermediate is 1-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene , synthesized via bromination of the parent compound using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . Subsequent functionalization involves nucleophilic substitution or coupling reactions. For example, coupling with pyrimidine derivatives (e.g., in ) employs reductive amination or carbodiimide-mediated reactions, followed by HPLC purification for high-purity yields .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns and fluorinated group integration. For example, in , distinct chemical shifts for trifluoromethyl (-CF₃) and difluoroethyl (-CHF₂) groups are observed at δ ~120-125 ppm (¹³C) and δ ~5.5-6.5 ppm (¹H) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, critical for verifying intermediates like benzyl bromide derivatives .

Q. What are the typical intermediates in synthesizing fluorinated aromatic compounds like this one?

- Methodological Answer : Key intermediates include:

- Bromomethyl derivatives (e.g., 1-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene), used for further alkylation or cross-coupling .

- Benzyl alcohols (e.g., 3-Fluoro-5-(trifluoromethyl)benzyl alcohol), which can be oxidized to aldehydes or used in esterification reactions .

Advanced Research Questions

Q. How can researchers mitigate low reaction yields caused by steric hindrance in fluorinated aromatic systems?

- Methodological Answer : Steric hindrance, particularly with bulky ketones or substituents, can reduce conversion rates below 20% . Strategies include:

- Optimized stoichiometry : Adding excess ketone and reducing agents (e.g., phenylsilane) to drive equilibrium .

- Extended reaction times : Prolonged stirring (24+ hours) improves yields for hindered substrates .

- Alternative coupling methods : Transition-metal catalysis (e.g., Pd-mediated cross-coupling) may bypass steric limitations observed in classical SN2 pathways .

Q. How can contradictory NMR data be resolved when synthesizing fluorinated derivatives?

- Methodological Answer : Discrepancies often arise from:

- Dynamic effects : Fluorine’s strong electronegativity alters electron density, causing unexpected splitting. Use deuterated solvents (e.g., DMSO-d₆) and elevated temperatures to reduce signal broadening .

- Stereochemical ambiguity : For chiral centers (e.g., difluoroethyl groups), employ 2D NMR (COSY, NOESY) or X-ray crystallography to confirm configurations .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on trifluoromethylated benzene rings?

- Methodological Answer :

- Directing groups : The trifluoromethyl (-CF₃) group is meta-directing. To achieve ortho/para selectivity, introduce temporary directing groups (e.g., boronic acids) that can be removed post-functionalization .

- Lewis acid catalysis : Use BF₃·Et₂O to enhance electrophilic attack at specific positions, as demonstrated in Diels-Alder reactions with furan derivatives .

Data Contradiction Analysis

Q. Why might HRMS data conflict with expected molecular weights in fluorinated compound synthesis?

- Methodological Answer :

- Isotopic interference : Fluorine (¹⁹F) has no natural isotopes, but adjacent elements (e.g., bromine in intermediates) can cause isotopic cluster overlaps. Use high-resolution instruments (Q-TOF) to distinguish between [M+H]⁺ and isotopic peaks .

- Unexpected adducts : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) are common. Include adduct-specific calibration or employ ESI⁻ mode for anions like trifluoromethylated carboxylates .

Experimental Design Considerations

Q. How to design a scalable purification protocol for fluorinated aromatic compounds?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.